2-Cyclopropyl-5-(trifluoromethoxy)aniline 2-Cyclopropyl-5-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18352920
InChI: InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-4-8(6-1-2-6)9(14)5-7/h3-6H,1-2,14H2
SMILES:
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol

2-Cyclopropyl-5-(trifluoromethoxy)aniline

CAS No.:

Cat. No.: VC18352920

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-5-(trifluoromethoxy)aniline -

Specification

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
IUPAC Name 2-cyclopropyl-5-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-4-8(6-1-2-6)9(14)5-7/h3-6H,1-2,14H2
Standard InChI Key QKFAOPGGQXTRPN-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C(C=C(C=C2)OC(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C10H10F3NO\text{C}_{10}\text{H}_{10}\text{F}_3\text{NO}, featuring a benzene ring substituted with a cyclopropyl group (-C3_3H5_5) at position 2 and a trifluoromethoxy group (-OCF3_3) at position 5. The cyclopropyl moiety introduces steric strain and conformational rigidity, while the electron-withdrawing trifluoromethoxy group significantly alters the electronic profile of the aromatic system .

Key structural attributes include:

  • Cyclopropyl Group: A three-membered carbocycle known for enhancing metabolic stability and modulating lipophilicity in bioactive molecules .

  • Trifluoromethoxy Group: A fluorine-rich substituent that improves membrane permeability and resistance to oxidative degradation compared to non-fluorinated analogs .

Spectral and Physical Data

While experimental data for 2-cyclopropyl-5-(trifluoromethoxy)aniline are scarce, analogous compounds offer predictive benchmarks:

PropertyAnalogous Compound (Source)Value
Molecular Weight2-Cyclopropyl-4-(trifluoromethoxy)aniline 229.19 g/mol
Boiling Point5-Cyclopropyl-2-(trifluoromethyl)aniline Not reported
Density2-Cyclopropyl-5-(trifluoromethyl)aniline ~1.3 g/cm3^3 (estimated)
SolubilityGeneral trifluoromethoxy anilines Low in water, high in organic solvents

The trifluoromethoxy group’s electronegativity (σmeta=0.43\sigma_{\text{meta}} = 0.43) reduces electron density at the aromatic ring, influencing reactivity in electrophilic substitution reactions .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing 2-cyclopropyl-5-(trifluoromethoxy)aniline:

Cyclopropanation of Prefunctionalized Anilines

  • Step 1: Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (NAS) on a 5-fluoroaniline precursor using trifluoromethoxide (CF3O\text{CF}_3\text{O}^-) under high-temperature conditions .

  • Step 2: Install the cyclopropyl group via transition-metal-catalyzed cross-coupling, such as Suzuki-Miyaura reactions with cyclopropylboronic acids .

Direct Functionalization of Cyclopropyl-Aniline Derivatives

  • Step 1: Synthesize 2-cyclopropylaniline through Buchwald-Hartwig amination or directed ortho-metalation strategies .

  • Step 2: Electrophilic trifluoromethoxylation using CF3O+\text{CF}_3\text{O}^+ reagents, though this remains challenging due to the poor nucleofugality of oxygen .

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Considerations

  • Lipophilicity: The trifluoromethoxy group increases logP by ~1.2 units compared to methoxy analogs, enhancing blood-brain barrier penetration .

  • Metabolic Stability: Cyclopropane’s strain energy reduces susceptibility to cytochrome P450 oxidation, potentially extending half-life .

Challenges and Future Directions

Synthetic Hurdles

  • Trifluoromethoxylation: Current methods suffer from low yields (<30%) and require specialized reagents like AgOCF3\text{AgOCF}_3 .

  • Regioselectivity: Competing substitution patterns may arise during cyclopropane installation, necessitating directing groups or protecting strategies .

Application Barriers

  • Toxicity Profiling: Fluorinated compounds often exhibit unique toxicokinetics; preliminary studies on hepatic clearance are critical .

  • Scalability: Multi-step syntheses with air-sensitive intermediates complicate industrial-scale production .

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